2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Overview
Description
2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a chemical compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.23 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide typically involves the reaction of N-ethyl-N-phenylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoacetyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioethers, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
- N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}ethyl)-L-serinamide
Uniqueness
2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is unique due to its specific bromoacetyl group, which allows for selective covalent modification of proteins and enzymes. This property makes it particularly valuable in biochemical research and drug development .
Properties
IUPAC Name |
2-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-20(13-8-4-3-5-9-13)17(22)14-10-6-7-11-15(14)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAUZYYGXHEDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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